![molecular formula C20H16ClN3O2 B7528783 3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528783.png)
3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that play a crucial role in the regulation of gene expression. CPI-455 has shown promising results in preclinical studies for the treatment of various cancers and inflammatory diseases.
Mecanismo De Acción
3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and subsequent recruitment of transcriptional machinery. This results in the downregulation of genes involved in cell proliferation, inflammation, and survival.
Biochemical and Physiological Effects:
3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In preclinical models of rheumatoid arthritis and asthma, 3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide has been shown to reduce inflammation and cytokine production. 3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide has also been shown to have minimal toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide is its specificity for BET proteins, which reduces the risk of off-target effects. However, 3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide has limited solubility in aqueous solutions, which can complicate its use in some experimental settings. Additionally, the efficacy of 3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide may be influenced by the genetic and epigenetic landscape of the targeted cells.
Direcciones Futuras
There are several potential future directions for the development of 3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide and related compounds. One area of interest is the combination of 3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide with other targeted therapies to enhance its efficacy. Another area of interest is the exploration of 3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide in combination with immunotherapy for the treatment of cancer. Additionally, the development of more potent and selective BET inhibitors is an ongoing area of research.
Métodos De Síntesis
The synthesis of 3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide involves a series of chemical reactions starting from commercially available starting materials. The key step involves the formation of the pyridine ring through a palladium-catalyzed cross-coupling reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide has been extensively studied for its potential as a therapeutic agent for various diseases. In preclinical studies, 3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide has shown efficacy in inhibiting the growth of cancer cells, including acute myeloid leukemia, multiple myeloma, and prostate cancer. 3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and asthma.
Propiedades
IUPAC Name |
3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c21-18-7-2-1-4-14(18)13-19(25)23-17-6-3-5-15(12-17)20(26)24-16-8-10-22-11-9-16/h1-12H,13H2,(H,23,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZJBQRQVIDYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

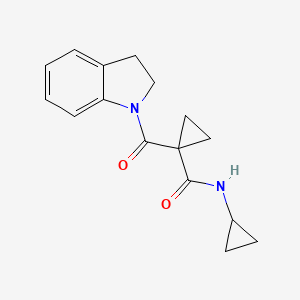
![5-[3-(trifluoromethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7528705.png)
![2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7528710.png)

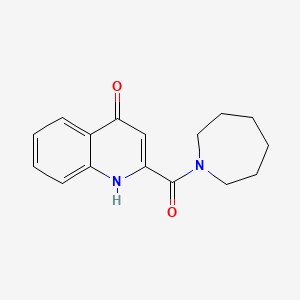
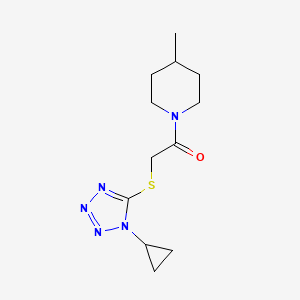
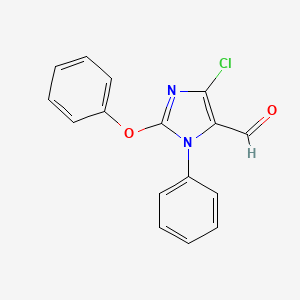
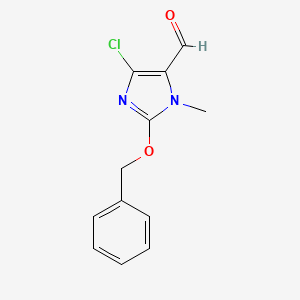
![1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene](/img/structure/B7528744.png)
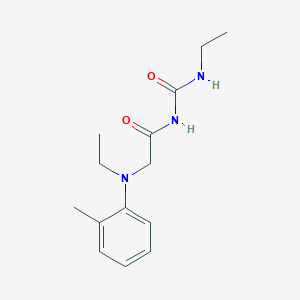
![1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7528771.png)
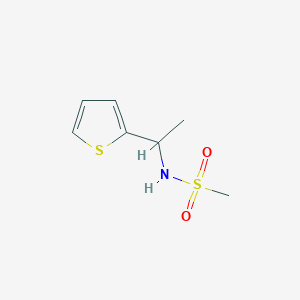

![3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7528794.png)